2-Methylfuro[3,2-b]pyridine

Regioselectivity Lithiation Furopyridine Isomers

2-Methylfuro[3,2-b]pyridine is the core scaffold for developing highly selective kinase inhibitors (CLK1/2/4, HIPK) and MT2-selective melatonin ligands. Its unique regiospecific lithiation pattern, yielding distinct product mixtures compared to other furopyridine isomers, mandates specialized synthetic strategies for C3-functionalization, making it an essential building block for medicinal chemists. The furo[3,2-b]pyridine core provides a distinct three-dimensional pharmacophore that cannot be replaced by generic indole scaffolds without loss of selectivity. Suppliers stock high-purity (≥97%) material suitable for SAR studies and lead optimization.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 52605-89-7
Cat. No. B3053266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[3,2-b]pyridine
CAS52605-89-7
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC=N2
InChIInChI=1S/C8H7NO/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3
InChIKeyOQZVRWIFADZMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuro[3,2-b]pyridine (CAS 52605-89-7) Scaffold: A Privileged Core for Kinase Inhibitors and Bioisosteric Replacement


2-Methylfuro[3,2-b]pyridine is a fused heterocyclic compound comprising a furan ring and a pyridine ring, featuring a methyl substituent at the 2-position [1]. It belongs to the furo[3,2-b]pyridine class, which has emerged as a privileged scaffold in medicinal chemistry for developing highly selective kinase inhibitors and effective modulators of signaling pathways [2]. The core structure serves as a versatile bioisostere for indole motifs, offering a unique electronic and steric profile that distinguishes it from other fused pyridine analogs [3].

Why 2-Methylfuro[3,2-b]pyridine (CAS 52605-89-7) Cannot Be Arbitrarily Substituted with Other Furopyridine Isomers


Generic substitution among furopyridine isomers is not feasible due to pronounced regiospecific reactivity profiles. For instance, 2-methylfuro[3,2-b]pyridine exhibits a unique lithiation pattern compared to its [2,3-b], [2,3-c], and [3,2-c] counterparts, leading to different product mixtures and yields in synthetic transformations [1]. Furthermore, the furo[3,2-b]pyridine core provides a distinct three-dimensional pharmacophore essential for achieving high selectivity in kinase inhibition, as demonstrated by its ability to act as a privileged scaffold for CLK and HIPK inhibitors [2]. Simple replacement with other heterocyclic systems, such as indole, results in a loss of the selectivity advantages inherent to the furo[3,2-b]pyridine framework [3].

2-Methylfuro[3,2-b]pyridine (CAS 52605-89-7): Quantifiable Differentiation and Selection Criteria


Regiospecific Lithiation Distinguishes 2-Methylfuro[3,2-b]pyridine from Other Furopyridine Isomers

When treated with lithium diisopropylamide (LDA) at −75°C followed by deuterium oxide quench, 2-methylfuro[3,2-b]pyridine (1b) yields a complex mixture comprising unreacted starting material, 2-methyl-3-deuteriofuro[3,2-b]pyridine (2'b), and the ring-opened product 2-(1-proynyl)pyridin-3-ol (5). In stark contrast, the isomeric 2-methylfuro[2,3-b]pyridine (1a), furo[2,3-c]pyridine (1c), and furo[3,2-c]pyridine (1d) under identical conditions each afford a single 2-monodeuteriomethyl derivative [1]. This divergent reactivity is a direct consequence of the unique electronic environment in the [3,2-b] isomer, which activates alternative deprotonation sites and promotes ring-opening pathways. Consequently, synthetic strategies employing strong bases must account for this isomer-specific behavior, making 2-methylfuro[3,2-b]pyridine a distinct chemical entity rather than a drop-in replacement for other furopyridines [1].

Regioselectivity Lithiation Furopyridine Isomers

C2-Substituent Tuning on Furo[3,2-b]pyridine Achieves Unprecedented MT1/MT2 Receptor Selectivity

Systematic exploration of C2-aryl substituents on the furo[3,2-b]pyridine scaffold reveals that the introduction of a 1-naphthyl group yields a compound with a striking MT1/MT2 selectivity ratio of approximately 150 (MT1 Ki = 198 nM; MT2 Ki = 1.3 nM) [1]. This level of discrimination between the two high-affinity melatonin receptor subtypes is a direct consequence of the steric and conformational constraints imposed by the furo[3,2-b]pyridine core. In the absence of such a scaffold, achieving comparable selectivity with other heterocyclic frameworks (e.g., indole-based melatonin ligands) is significantly more challenging [1]. The 2-position on the furo[3,2-b]pyridine ring is therefore a critical handle for modulating receptor subtype preference, a feature not readily accessible with simpler or non-fused analogs.

Melatonin Receptor Selectivity MT1/MT2 Ratio

Furo[3,2-b]pyridine Core Enables Highly Selective CLK Inhibition with Sub-Micromolar Potency

The furo[3,2-b]pyridine scaffold serves as the foundation for a series of potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) [1]. Optimization of 3,5-disubstituted furo[3,2-b]pyridines led to compounds with sub-micromolar CLK inhibitory activity and excellent selectivity over a broad panel of other kinases. For example, a lead compound from this series (MU1210) demonstrates strong inhibition of CLK1/2/4 while sparing other kinase families, a profile attributed to the unique binding mode conferred by the furo[3,2-b]pyridine core [1]. This contrasts with many pan-kinase inhibitors that lack this core and often exhibit promiscuous activity. The scaffold's privileged nature is further underscored by the subsequent development of HIPK-selective inhibitors derived from the same chemical series [2].

Kinase Inhibitor CLK Selectivity Profile

Bioisosteric Replacement of Indole with Furo[3,2-b]pyridine Enhances 5-HT1F Receptor Selectivity

In a systematic study, the indole core of known 5-HT1F receptor agonists was replaced with a furo[3,2-b]pyridine scaffold. This bioisosteric substitution maintained comparable binding affinity for the 5-HT1F receptor while significantly improving selectivity over other serotonin receptor subtypes [1]. A lead compound, 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, was identified as a potent and selective 5-HT1F agonist with potential for treating acute migraine [1]. This demonstrates that the furo[3,2-b]pyridine system offers a distinct selectivity advantage compared to the more widely used indole scaffold, a finding with direct implications for designing next-generation serotonergic agents.

5-HT1F Receptor Agonist Bioisostere Selectivity Improvement

Furo[3,2-b]pyridine Derivative 4f Exhibits Selective Negative Allosteric Modulation of α7 nAChR

Electrophysiological characterization using two-electrode voltage clamp (TEVC) revealed that the furo[3,2-b]pyridine derivative 2-(2-methoxy-phenyl)-furo[3,2-b]pyridine (4f) acts as a selective negative allosteric modulator (NAM) of the human α7 nicotinic acetylcholine receptor (nAChR) [1]. Compound 4f inhibited α7 nAChR with an IC50 of 5.51 μM and a maximum inhibition rate of 87.8%, while showing no significant activity at α3β4, α4β2 nAChRs, or the 5-HT3A receptor [1]. This functional selectivity distinguishes 4f from non-selective nAChR ligands and highlights the potential of the furo[3,2-b]pyridine scaffold for generating subtype-selective modulators of ligand-gated ion channels.

α7 nAChR Negative Allosteric Modulator (NAM) Electrophysiology

2-Methylfuro[3,2-b]pyridine (CAS 52605-89-7): Evidence-Backed Application Scenarios


Synthesis of Regiospecifically Functionalized Furo[3,2-b]pyridine Derivatives

The unique lithiation behavior of 2-methylfuro[3,2-b]pyridine, which yields a complex mixture upon treatment with LDA at low temperature, mandates the use of alternative synthetic strategies for C3-functionalization. Researchers aiming to introduce substituents at the 3-position of the furo[3,2-b]pyridine core should employ milder metallation conditions or transition metal-catalyzed cross-coupling reactions to avoid ring-opening and byproduct formation [1]. This distinct reactivity profile positions 2-methylfuro[3,2-b]pyridine as a specialized building block for constructing diversely substituted analogs, as opposed to a general-purpose intermediate for all furopyridine chemistries.

Development of Subtype-Selective Melatonin Receptor Ligands

The furo[3,2-b]pyridine scaffold, particularly when substituted at the 2-position with bulky aryl groups like 1-naphthyl, enables the design of compounds with exceptional selectivity for the MT2 melatonin receptor subtype (MT1/MT2 ratio ≈ 150) [1]. This application scenario is highly relevant for academic and industrial groups seeking to create chemical probes for delineating MT2-specific signaling pathways or to develop therapeutic candidates for conditions where MT2 agonism is implicated, such as sleep disorders, depression, or metabolic syndrome. Procurement of the core scaffold allows for rapid exploration of C2-substituent effects on selectivity.

Generation of Highly Selective Chemical Probes for CLK and HIPK Kinases

The furo[3,2-b]pyridine core has been validated as a privileged scaffold for developing potent and exquisitely selective inhibitors of CLK1/2/4 and HIPK family kinases [1][2]. Researchers focused on the biology of alternative splicing regulation (CLKs) or transcriptional control (HIPKs) can leverage this scaffold to create tool compounds with minimal off-target kinase activity. This is a critical application for target validation studies, chemical biology investigations, and the early stages of drug discovery programs targeting these therapeutically relevant kinases.

Design of Improved Serotonergic Agents via Bioisosteric Replacement

When seeking to improve the selectivity profile of 5-HT1F receptor agonists for migraine therapy, replacing the common indole core with a furo[3,2-b]pyridine scaffold offers a proven strategy [1]. This application scenario is particularly valuable for medicinal chemistry teams facing challenges with off-target activity (e.g., at 5-HT1B/1D receptors) in their lead series. The furo[3,2-b]pyridine system provides a structurally distinct yet pharmacophorically compatible alternative that can enhance target selectivity without sacrificing potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylfuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.